molecular formula C10H9F2NO B8735316 Azetidin-3-yl(3,5-difluorophenyl)methanone CAS No. 820971-69-5

Azetidin-3-yl(3,5-difluorophenyl)methanone

Cat. No. B8735316
M. Wt: 197.18 g/mol
InChI Key: KONKDNJHYXBHAH-UHFFFAOYSA-N
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Patent
US07906503B2

Procedure details

A solution of 400 mg (1.35 mmol) of tert-butyl 3-(3,5-difluorobenzoyl)azetidine-1-carboxylate in 6 mL of HCl in dioxane (4M) and 2.5 mL of TFA was stirred for 4 h at 50° C. The reaction mixture was concentrated, and the residue was washed with hexanes/ether (1/1) to afford the title compound. Mass Spectrum: m/e=199 (M+1).
Name
tert-butyl 3-(3,5-difluorobenzoyl)azetidine-1-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[C:19]([F:21])[CH:20]=1)[C:5]([CH:7]1[CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]1)=[O:6].C(O)(C(F)(F)F)=O>Cl.O1CCOCC1>[NH:9]1[CH2:10][CH:7]([C:5]([C:4]2[CH:18]=[C:19]([F:21])[CH:20]=[C:2]([F:1])[CH:3]=2)=[O:6])[CH2:8]1

Inputs

Step One
Name
tert-butyl 3-(3,5-difluorobenzoyl)azetidine-1-carboxylate
Quantity
400 mg
Type
reactant
Smiles
FC=1C=C(C(=O)C2CN(C2)C(=O)OC(C)(C)C)C=C(C1)F
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
6 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the residue was washed with hexanes/ether (1/1)

Outcomes

Product
Name
Type
product
Smiles
N1CC(C1)C(=O)C1=CC(=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.